Absence of Hemolytic Activity vs. Hemolytic Mastoparan Comparators
Mastoparan-V2 is explicitly characterized as causing no hemolysis to erythrocytes at physiological concentrations [1], placing it in a distinct functional subclass within the mastoparan family. In the comprehensive 2023 hemolysis study of 55 mastoparan family peptides by Ye et al., Mastoparan-V2 was classified in the low-hemolytic-activity (LHA) group, with a recorded hemolysis rate of 15% on human red blood cells (HRBCs) at a test concentration of 320 μg/mL and an EC₅₀ of 182.4 μM [2]. In contrast, classical mastoparan (MP) and Mastoparan-C exhibit EC₅₀ values of approximately 30–65 μM against HRBCs, falling into the high-hemolytic-activity (HHA) category (EC₅₀ ≤ 100 μM) [2]. This represents an approximately 3–6 fold improvement in hemolytic safety margin for Mastoparan-V2 over these widely used research-grade mastoparans.
| Evidence Dimension | Hemolytic activity (EC₅₀ on human red blood cells) |
|---|---|
| Target Compound Data | EC₅₀ = 182.4 μM; hemolysis rate 15% at 320 μg/mL (LHA category) |
| Comparator Or Baseline | Mastoparan-C: EC₅₀ = 30.2 ± 1.3 μM (HRBCs); Classical Mastoparan (MP): EC₅₀ ≈ 51.4–65 μM (HHA category, EC₅₀ ≤ 100 μM) |
| Quantified Difference | ~3-fold to ~6-fold higher EC₅₀ (lower hemolytic potency) vs. Mastoparan-C and MP |
| Conditions | Human red blood cells (HRBCs), peptide concentration range tested up to 320 μg/mL; EC₅₀ calculated by four-parameter logistic curve fitting (Ye et al., 2023, Toxins) |
Why This Matters
Low hemolytic activity is a critical procurement criterion for any mastoparan intended for cell-based assays or in vivo studies, as hemolysis is the primary dose-limiting toxicity of this peptide family.
- [1] DRAMP Database, Entry DRAMP03030: Mastoparan-V2 (Vespula vulgaris). The Data Repository of Antimicrobial Peptides. View Source
- [2] Ye, X. et al. (2023) 'Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms', Toxins, 15(10), 591. Table 1 and Figure 1. View Source
